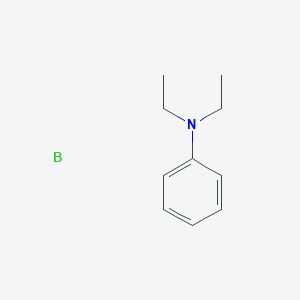

Borane-N,N-Diethylaniline complex

Übersicht

Beschreibung

Borane-N,N-Diethylaniline complex: .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Borane-N,N-Diethylaniline complex typically involves the reaction of N,N-diethylaniline with borane . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

N,N-diethylaniline+borane→Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of specialized equipment to handle the reagents and control the reaction environment .

Analyse Chemischer Reaktionen

Types of Reactions

Borane-N,N-Diethylaniline complex undergoes various types of chemical reactions, including:

Reduction Reactions: It can act as a reducing agent in the reduction of ketones, acids, esters, amides, and nitriles.

Borylation Reactions: It is used in the borylation of aryl halides.

Substitution Reactions: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Reduction Reactions: Common reagents include and .

Borylation Reactions: Reagents such as are used.

Substitution Reactions: Various nucleophiles and electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding alcohols, while borylation reactions produce borylated aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Hydroboration Reactions

-

Reduction Reactions

- It serves as a reducing agent for various functional groups:

- Borylation of Aryl Halides

- Synthesis of Chromanol Derivatives

- Enantioselective Reductions

Data Table: Summary of Applications

Case Studies

- Ultrasound-Mediated Hydroboration

- Enantioselective Reduction of α-Keto Acetals

- Reduction of Prochiral Enones

Wirkmechanismus

The mechanism by which Borane-N,N-Diethylaniline complex exerts its effects involves its ability to donate hydride ions (H-) in reduction reactions. The boron atom in the compound acts as a Lewis acid, facilitating the transfer of hydride ions to the substrate. This mechanism is crucial in its role as a reducing agent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Borane-trimethylamine complex

- Borane-pyridine complex

- Borane-dimethylamine complex

Uniqueness

Borane-N,N-Diethylaniline complex is unique due to its specific structure, which includes the N,N-diethylbenzenamine moiety. This structure imparts distinct chemical properties, making it particularly effective in certain types of reactions, such as asymmetric reductions and borylations .

Biologische Aktivität

The Borane-N,N-Diethylaniline complex, also known as N,N-Diethylaniline borane (DEANB), is a versatile reagent in organic synthesis, particularly noted for its reducing properties. Its biological activity has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₁₀H₁₈BN

- Molecular Weight : 163.07 g/mol

- Melting Point : 30-27 °C

- Density : 0.92 g/cm³

- Flash Point : 63 °C

The this compound acts primarily as a reducing agent. It donates boron-hydrogen (B-H) bonds to target molecules, facilitating various biochemical reactions. The specific pathways influenced by this complex depend on the substrate involved but generally include:

- Diastereoselective Reduction : Effective in reducing prochiral enone intermediates.

- Borylation Reactions : Utilized in the borylation of aryl halides and other substrates.

- Enantioselective Reductions : Capable of producing optically active compounds with high enantiomeric excess (ee) .

1. Medicinal Chemistry

The compound has potential applications in drug development, particularly in the synthesis of bioactive molecules. It has been investigated for use in:

- Boron Neutron Capture Therapy (BNCT) : A cancer treatment approach where boron-containing compounds selectively accumulate in tumor cells and are activated by neutron irradiation, leading to cell death .

- Synthesis of CETP Inhibitors : this compound is used to synthesize chromanol derivatives that inhibit cholesteryl ester transfer protein (CETP), which is significant for cardiovascular disease treatment .

2. Organic Synthesis

DEANB is employed extensively in synthetic organic chemistry due to its efficiency in hydroboration reactions:

- Hydroboration of Alkenes and Alkynes : The compound demonstrates excellent regioselectivity and chemo-selectivity, yielding high purity products under mild conditions .

Case Study 1: Hydroboration Efficiency

A study demonstrated the efficiency of DEANB in hydroborating various alkenes and alkynes under sonication conditions. The results indicated that DEANB outperformed traditional THF-borane complexes in terms of yield and selectivity.

| Substrate Type | Yield (%) | Selectivity |

|---|---|---|

| Alkenes | 90-95 | High |

| Alkynes | 95 | Very High |

This study highlights DEANB's capability to facilitate complex organic transformations efficiently .

Case Study 2: Enantioselective Reductions

Research on the use of DEANB as a borane carrier revealed its effectiveness in achieving high enantiomeric excess in the reduction of α-keto acetals. The following table summarizes the results:

| Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|

| 2,2-Diethoxy-1-phenylethanone | 2,2-Diethoxy-1-phenylethanol | 97 |

| 2,2-Dimethoxy-1-(2-chlorophenyl)ethanone | Corresponding alcohol | 99 |

These findings underscore DEANB's potential for producing chiral intermediates crucial for pharmaceutical applications .

Safety and Handling

This compound is classified as hazardous. It is combustible and toxic upon contact or ingestion. Proper safety protocols should be followed when handling this compound to minimize exposure risks.

Eigenschaften

InChI |

InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYAFFAGZNCWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCN(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065400 | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13289-97-9 | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N,N-diethylaniline)trihydroboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is N,N-diethylaniline borane (DEANB) and what is it primarily used for?

A1: N,N-Diethylaniline borane (DEANB) is an air-stable amine borane complex that serves as a versatile reducing agent in organic synthesis. It's primarily known for its role in the enantioselective reduction of ketones to chiral alcohols, a crucial step in synthesizing various pharmaceuticals and fine chemicals. [, , ]

Q2: What makes DEANB a safer and more practical borane source compared to alternatives like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS)?

A2: DEANB offers several advantages over traditional borane sources: []

Q3: Can you describe the mechanism of DEANB's action in the enantioselective reduction of ketones?

A3: DEANB acts as a hydride source in the presence of chiral oxazaborolidine catalysts. The catalyst coordinates with both the ketone and DEANB, creating a chiral environment that favors the transfer of a hydride ion to one specific face of the ketone. This selectivity leads to the formation of the desired enantiomer of the alcohol product. [, , , ]

Q4: Does the source of borane influence the enantioselectivity of these reductions?

A4: Yes, research indicates that the borane source can significantly impact enantioselectivity. Studies using (S)-3,1,2-oxazaborobicyclo[3.3.0]octane and (S)-7,3,1,2-thiaxazaborobicyclo[3.3.0]octane as catalysts revealed the following trend: borane–dimethyl sulfide < borane–N,N-diethylaniline < borane–THF, with borane-THF providing the highest enantioselectivity. []

Q5: Are there specific examples of pharmaceutical applications where DEANB-mediated reduction is crucial?

A5: Yes, DEANB has been successfully employed in the large-scale synthesis of: []

Q6: Beyond ketone reductions, are there other reactions where DEANB proves useful?

A6: Absolutely, DEANB has shown efficacy in the following: [, , ]

Q7: What is the molecular formula and molecular weight of DEANB?

A7: The molecular formula of DEANB is C10H18BN, and its molecular weight is 163.07 g/mol. []

Q8: Has computational chemistry been used to study DEANB and its reactions?

A8: While specific computational studies on DEANB itself are limited in the provided literature, computational chemistry plays a significant role in understanding oxazaborolidine-catalyzed reductions. Researchers use simulations and calculations to investigate reaction mechanisms, transition states, and the origins of enantioselectivity. []

Q9: What are the analytical techniques commonly employed to characterize and quantify DEANB?

A9: Common analytical methods for characterizing DEANB include: [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.